molecular formula C22H20ClNO5S B11404349 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404349
M. Wt: 445.9 g/mol
InChI Key: FBZAHZOYPRAJER-UHFFFAOYSA-N
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Description

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in the molecule, such as the chloro, dioxidotetrahydrothiophenyl, and methylbenzyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dioxidotetrahydrothiophenyl group: This step may involve nucleophilic substitution reactions.

    Addition of the methylbenzyl group: This can be done through alkylation reactions using methylbenzyl halides.

    Formation of the carboxamide group: This is typically achieved through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions in the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its normal function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the dioxidotetrahydrothiophenyl and methylbenzyl groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro group.

    4-oxo-4H-chromene-2-carboxamide: Lacks the chloro, dioxidotetrahydrothiophenyl, and methylbenzyl groups.

Uniqueness

The presence of the chloro, dioxidotetrahydrothiophenyl, and methylbenzyl groups in 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H20ClNO5S/c1-14-2-4-15(5-3-14)12-24(17-8-9-30(27,28)13-17)22(26)21-11-19(25)18-10-16(23)6-7-20(18)29-21/h2-7,10-11,17H,8-9,12-13H2,1H3

InChI Key

FBZAHZOYPRAJER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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